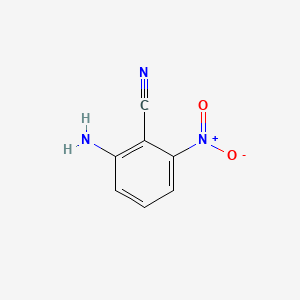

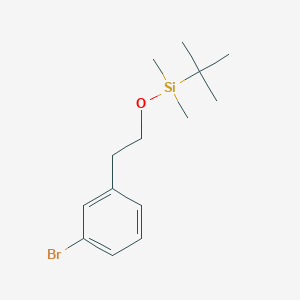

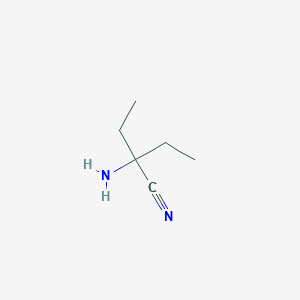

2-Amino-2-ethylbutanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobuta-1,3-diene derivatives, involves a ruthenium-catalyzed hydrovinylation-type cross-coupling of ynamides and ethylene. This process is highly regioselective and leads to the formation of cyclic enamide derivatives when reacted with dienophiles or singlet oxygen . Another synthesis method for a related compound, 4-aminobutanenitrile, involves a modified Staudinger reduction, which yields the product in 69% yield . These methods suggest that the synthesis of 2-Amino-2-ethylbutanenitrile could potentially be achieved through similar catalytic or reduction processes.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-2-ethylbutanenitrile has been studied using various spectroscopic methods. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was characterized by IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods . These techniques could be applied to 2-Amino-2-ethylbutanenitrile to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2-Amino-2-ethylbutanenitrile has been explored. For example, 2-aminobuta-1,3-diene derivatives can react with dienophiles to form cyclic enamides . Additionally, the hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base can lead to the selective formation of diamines or heterocyclic compounds depending on the catalyst used . These findings suggest that 2-Amino-2-ethylbutanenitrile may also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-ethylbutanenitrile can be inferred from related compounds. For instance, 4-aminobutanenitrile is known to be unstable at room temperature, and its hydrochloride salt is preferred for storage due to better stability . The catalytic hydrogenation of related compounds has been shown to be highly dependent on the catalyst type, which could also be relevant for the hydrogenation of 2-Amino-2-ethylbutanenitrile . Spectroscopic and theoretical studies, including vibrational spectra and molecular orbital analyses, provide detailed information on the electronic structure and stability of related compounds . These studies could be indicative of the properties that 2-Amino-2-ethylbutanenitrile may exhibit.

Applications De Recherche Scientifique

Chemical Synthesis and Material Science

- 2-Amino-2-ethylbutanenitrile is involved in various chemical synthesis processes. For instance, its derivatives are used in the regio- and stereoselective synthesis of 2-amino-1,3-diene derivatives via ruthenium-catalyzed coupling, leading to a variety of cyclic enamides and heterocycles (Saito et al., 2011). Additionally, it plays a role in the preparation of functionalized 2-aminohydropyridines and 2-pyridinones, which are important in pharmaceutical and agrochemical industries (Sun et al., 2011).

Biological and Medical Research

- This compound is also significant in medical research. For example, its analogs are used in studies investigating the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease using positron emission tomography (Shoghi-Jadid et al., 2002).

Analytical Chemistry and Chromatography

- In the field of analytical chemistry, derivatives of 2-Amino-2-ethylbutanenitrile, such as 2-aminobutan-1-ol, are studied using chiral chromatography for applications like determining the stereochemistry of compounds (Blessington & Beiraghi, 1990).

Materials and Industrial Applications

- Compounds similar to 2-Amino-2-ethylbutanenitrile are involved in materials science, particularly in the synthesis of polymeric materials. For instance, amino ethyl-2-methyl propenoate, a related compound, is used in the copolymerization and degradation studies of certain polymers, contributing to advancements in materials engineering and science (Hou et al., 2006).

Food Chemistry and Aroma Studies

- In food chemistry, related compounds like 2-methylbutyl and 2-methylbutanoate esters, which are key aroma contributors in fruits, have been studied for their biosynthetic origins and conversions. Such studies are crucial in understanding flavor chemistry in various food products (Rowan et al., 1996).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-2-ethylbutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-6(8,4-2)5-7/h3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWOKGIWMDMIRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308907 |

Source

|

| Record name | 2-Amino-2-ethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-ethylbutanenitrile | |

CAS RN |

22374-51-2 |

Source

|

| Record name | 2-Amino-2-ethylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-ethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.